4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine
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Overview
Description
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is a complex organic compound that features a unique structure combining an oxazole ring with a piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine moiety: This step may involve nucleophilic substitution reactions.
Introduction of the pyrimidine group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine include other oxazole derivatives and compounds featuring piperidine or pyrimidine moieties.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the resulting properties. Its unique structure may confer specific biological activity or material properties that are not found in other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-20(17(2)28-25-16)13-26-10-8-18(9-11-26)14-27-22-12-21(23-15-24-22)19-6-4-3-5-7-19/h3-7,12,15,18H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXVHBXHCFLDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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